
7-Chloro-2-cyclopropyl-6-nitroquinoline-4-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-2-cyclopropyl-6-nitroquinoline-4-carboxylic acid is a quinoline derivative known for its significant applications in medicinal chemistry. This compound features a quinoline core, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring. The presence of chloro, cyclopropyl, and nitro groups on the quinoline ring enhances its chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-2-cyclopropyl-6-nitroquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-chloro-3-nitrobenzaldehyde with cyclopropylamine, followed by oxidation and carboxylation steps. The reaction conditions often include the use of catalysts such as copper salts and solvents like ethanol or acetic acid .
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to enhance reaction efficiency and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more prevalent in the large-scale synthesis of quinoline derivatives .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Chloro-2-cyclopropyl-6-nitroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, amines, thiols.
Esterification: Sulfuric acid, alcohols.
Major Products:
Reduction: 7-Amino-2-cyclopropyl-6-nitroquinoline-4-carboxylic acid.
Substitution: 7-(Substituted amino)-2-cyclopropyl-6-nitroquinoline-4-carboxylic acid.
Esterification: 7-Chloro-2-cyclopropyl-6-nitroquinoline-4-carboxylate esters.
Wissenschaftliche Forschungsanwendungen
7-Chloro-2-cyclopropyl-6-nitroquinoline-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interfere with DNA synthesis.
Medicine: Explored for its potential use in developing new pharmaceuticals targeting bacterial infections and cancer.
Industry: Utilized in the production of dyes and pigments due to its stable quinoline structure.
Wirkmechanismus
The mechanism of action of 7-chloro-2-cyclopropyl-6-nitroquinoline-4-carboxylic acid involves the inhibition of bacterial DNA gyrase, an enzyme critical for DNA replication. By binding to the DNA gyrase, the compound prevents the supercoiling of DNA, thereby inhibiting bacterial cell division and growth. This mechanism is similar to that of other quinolone antibiotics .
Vergleich Mit ähnlichen Verbindungen
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: Known for its use in the synthesis of ciprofloxacin, a widely used antibiotic.
7-Chloro-6-fluoro-1-cyclopropyl-1,4-dihydro-4-oxo-3-quinoline carboxylic acid: Another quinoline derivative with significant antibacterial properties.
Uniqueness: 7-Chloro-2-cyclopropyl-6-nitroquinoline-4-carboxylic acid is unique due to the presence of the nitro group, which enhances its reactivity and potential biological activity. This distinguishes it from other quinoline derivatives that may lack this functional group .
Eigenschaften
Molekularformel |
C13H9ClN2O4 |
|---|---|
Molekulargewicht |
292.67 g/mol |
IUPAC-Name |
7-chloro-2-cyclopropyl-6-nitroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C13H9ClN2O4/c14-9-5-11-7(4-12(9)16(19)20)8(13(17)18)3-10(15-11)6-1-2-6/h3-6H,1-2H2,(H,17,18) |
InChI-Schlüssel |
FXYJFOITPDQICM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=NC3=CC(=C(C=C3C(=C2)C(=O)O)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


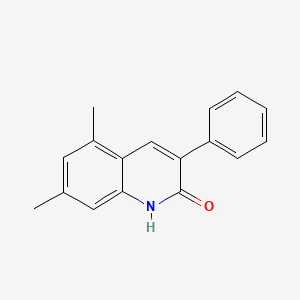
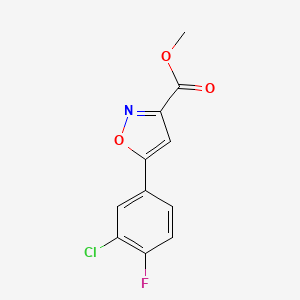
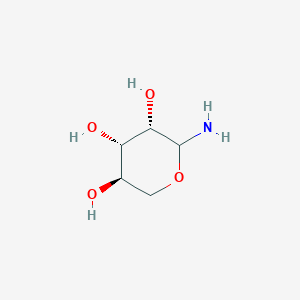
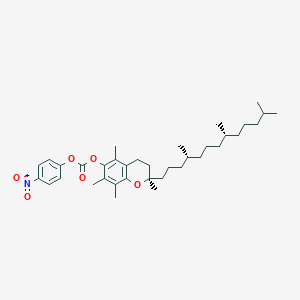

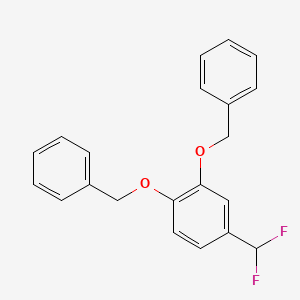
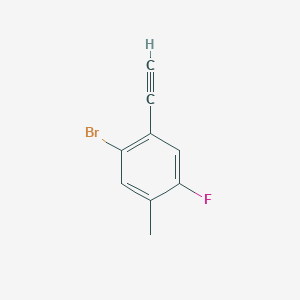
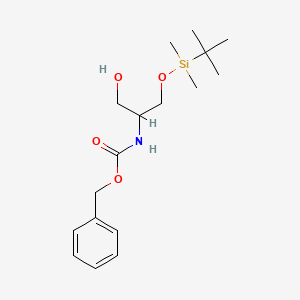
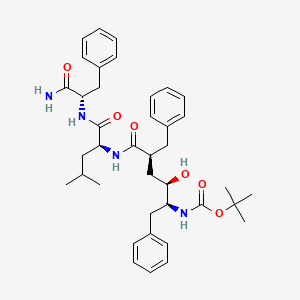
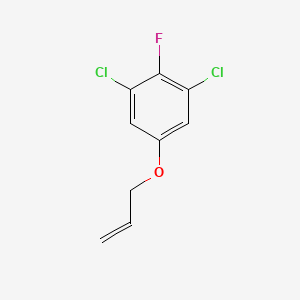
![Tert-butyl 4-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13720831.png)



